N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a heterocyclic compound featuring a 1,3-benzodioxole moiety linked via an acetamide bridge to a 1,3,4-thiadiazole ring substituted with a phenoxyacetamido group. The compound’s design integrates pharmacophores known for diverse bioactivities, such as the thiadiazole core (implicated in hydrogen bonding and π-π interactions) and the 1,3-benzodioxole group (associated with metabolic stability and membrane permeability) .
Properties
IUPAC Name |
N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5S2/c24-16(9-26-13-4-2-1-3-5-13)21-18-22-23-19(30-18)29-10-17(25)20-12-6-7-14-15(8-12)28-11-27-14/h1-8H,9-11H2,(H,20,25)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHIHXGKAPLZKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(S3)NC(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to targetGlycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a serine/threonine protein kinase involved in various cellular processes such as glycogen metabolism, cell signaling, and cell cycle regulation.
Mode of Action
Based on the structure and activity of similar compounds, it can be inferred that it may interact with its target protein (like gsk-3β) and modulate its activity. This interaction could lead to changes in the protein’s function and subsequently alter the cellular processes it is involved in.
Biochemical Pathways
Given the potential target of gsk-3β, it can be inferred that the compound may influence pathways related to glycogen metabolism, cell signaling, and cell cycle regulation.
Pharmacokinetics
Based on the structure and properties of similar compounds, it can be inferred that it may have good human intestinal absorption and may be able to cross the blood-brain barrier. These properties could impact the compound’s bioavailability and its ability to reach its target sites in the body.
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound that incorporates a benzo[d][1,3]dioxole moiety and a thiadiazole derivative. The biological activities of compounds in this class have garnered significant attention due to their potential therapeutic applications, particularly in antimicrobial and anticancer domains.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features:
- A benzo[d][1,3]dioxole ring known for its bioactivity.
- A 1,3,4-thiadiazole ring that contributes to various pharmacological effects.
Antimicrobial Properties
Research has shown that derivatives containing the 1,3,4-thiadiazole scaffold exhibit broad-spectrum antimicrobial activity , including:
- Antibacterial : Effective against various Gram-positive and Gram-negative bacteria.
- Antifungal : Demonstrated efficacy against pathogenic fungi like Candida species .
A study highlighted that compounds similar to the target compound exhibited low toxicity towards human cells while maintaining high antifungal activity against resistant strains .
Anticancer Activity
The anticancer potential of thiadiazole derivatives is well-documented. For instance:
- Compounds with the 1,3,4-thiadiazole nucleus have shown promising results in inhibiting cancer cell proliferation across various cell lines.
In vitro studies reported IC50 values indicating effective growth inhibition:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| C1 | LoVo | 2.44 |
| C1 | MCF-7 | 23.29 |
These results suggest that the compound may interfere with critical cellular processes such as DNA synthesis and cell division .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Thiadiazole derivatives have been shown to inhibit enzymes involved in DNA replication and repair.
- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds may increase ROS levels in cancer cells, contributing to cytotoxicity .
Study on Antifungal Activity
A significant investigation focused on the antifungal properties of 5-substituted 4-(1,3,4-thiadiazol-2-yl) benzene derivatives demonstrated that certain compounds had minimal toxicity to human cells while effectively combating fungal infections. This study positioned the compound as a candidate for further development in antifungal therapies .
Anticancer Evaluation
Another study evaluated a series of thiadiazole derivatives against cancer cell lines such as HepG2 and A549. The findings indicated that specific modifications in the thiadiazole structure could enhance anticancer activity significantly .
Comparison with Similar Compounds
Key Compounds:
Analysis :
- Phenoxyacetamido vs.
- Methylthio (5p) vs. Benzylthio (5m) : The methylthio group in 5p reduces steric hindrance compared to benzylthio in 5m, which may influence binding pocket accessibility .
Variations in Aromatic Moieties
Key Compounds:
Analysis :
- Benzo[d][1,3]dioxole vs. Benzo[d]oxazole (5l) : The 1,3-dioxole ring in the target compound may offer superior metabolic resistance compared to the oxazole in 5l due to reduced electrophilicity .
- Phenoxyacetamido vs. Piperazine (ASN90): The phenoxy group in the target compound lacks the basic piperazine moiety in ASN90, likely altering target selectivity (e.g., enzyme vs. receptor binding) .
Key Observations:
- Coupling Agents : The target compound’s synthesis likely employs EDC/DMAP-mediated amidation, as seen in analogous compounds (e.g., ).
- Solvents : Polar aprotic solvents (DMSO, DMF) are prevalent in thiadiazole-acetamide syntheses ().
- Yields : High yields (77–85%) are achievable for thiadiazole derivatives with electron-withdrawing substituents (e.g., 5m, 5n in ).
Physicochemical and Spectral Data Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
